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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of N-
Hydroxy-N-phenylacetamide (CAS No. 1795-83-1), a significant metabolite of acetanilide.[1]

While direct experimental spectra for this compound are not readily available in public

databases, this document, exercising full editorial control, synthesizes theoretical knowledge

with spectral data from analogous compounds to offer a robust predictive interpretation for

researchers, scientists, and professionals in drug development. This guide is structured to

elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, grounding these predictions in the fundamental principles of

spectroscopic analysis and providing detailed, field-proven insights into experimental design

and data interpretation.

Introduction: The Significance of N-Hydroxy-N-
phenylacetamide
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N-Hydroxy-N-phenylacetamide, with the molecular formula C₈H₉NO₂, is a key intermediate in

the metabolic pathway of acetanilide, a compound of historical importance in pharmacology.[1]

Understanding its structural and electronic properties through spectroscopic analysis is crucial

for toxicology studies, metabolite identification, and the design of new pharmaceutical agents.

This guide aims to bridge the current gap in readily accessible experimental data by providing a

detailed theoretical and comparative spectroscopic analysis.

Physicochemical Properties
Property Value Source

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol

IUPAC Name N-hydroxy-N-phenylacetamide

CAS Number 1795-83-1

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the absence of direct experimental NMR spectra for N-Hydroxy-N-
phenylacetamide, the following predictions are based on the analysis of structurally similar

compounds, primarily N-phenylacetamide, and established principles of NMR theory.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen

atoms. The presence of the electron-withdrawing N-hydroxy group is anticipated to induce

downfield shifts for adjacent protons compared to N-phenylacetamide.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxy-N-phenylacetamide
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Acetyl (CH₃) ~2.2 Singlet 3H

The methyl

protons are

deshielded by

the adjacent

carbonyl group.

The N-hydroxy

group may cause

a slight downfield

shift compared to

the ~2.1 ppm

seen in N-

phenylacetamide

.

Aromatic (C₆H₅) 7.3 - 7.6 Multiplet 5H

The protons on

the phenyl ring

will appear as a

complex

multiplet. The

ortho and para

protons are

expected to be

the most

deshielded due

to the electronic

effects of the N-

acetyl-N-

hydroxyamino

group.

Hydroxyl (N-OH) 9.0 - 10.0 Broad Singlet 1H The hydroxyl

proton is acidic

and its chemical

shift is highly

dependent on
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solvent,

concentration,

and temperature.

It is expected to

be a broad signal

that may

exchange with

D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can

influence the chemical shifts, particularly of the N-OH proton.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion, especially in the aromatic region.

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to

optimize include the number of scans, relaxation delay, and spectral width.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxy-N-phenylacetamide
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

Acetyl (CH₃) ~21

The methyl carbon is in a

typical range for an acetyl

group.

Carbonyl (C=O) ~170

The carbonyl carbon is

significantly deshielded due to

the electronegativity of the

oxygen atom and the

resonance effect of the amide

group.

Aromatic (C-N) ~142

The ipso-carbon attached to

the nitrogen is expected to be

deshielded due to the direct

attachment of the

electronegative nitrogen atom.

Aromatic (ortho-C) ~122

Aromatic (meta-C) ~129

Aromatic (para-C) ~125

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C

NMR compared to ¹H NMR.

Instrument: A high-field NMR spectrometer is advantageous for achieving good sensitivity

and resolution.

Data Acquisition: Utilize a proton-decoupled pulse sequence to simplify the spectrum to

single lines for each unique carbon. A sufficient number of scans and an appropriate

relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for

quaternary carbons.
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Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and

corrections.

Logical Workflow for NMR Analysis

Sample Preparation Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg in
0.5-0.7 mL CDCl₃

¹H NMR
(400 MHz)

Dissolve 20-50 mg in
0.5-0.7 mL CDCl₃

¹³C NMR
(100 MHz)

Fourier Transform
Phase & Baseline Correction Integration & Peak Assignment

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-Hydroxy-N-phenylacetamide
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

O-H Stretch (hydroxyl) 3200-3000 Broad, Medium
The broadness is due

to hydrogen bonding.

C-H Stretch (aromatic) 3100-3000 Medium

Characteristic of C-H

bonds on a phenyl

ring.

C-H Stretch (aliphatic) 2950-2850 Weak
From the methyl

group.

C=O Stretch (amide) 1680-1650 Strong

The carbonyl stretch

is a very strong and

characteristic

absorption for amides.

The N-hydroxy group

may slightly lower the

frequency compared

to a standard

secondary amide.

C=C Stretch

(aromatic)
1600-1450 Medium-Weak

Multiple bands are

expected in this region

due to the phenyl ring.

N-O Stretch 950-900 Medium
Characteristic of the

N-O single bond.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a transparent disk.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for

acquiring IR spectra.

Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr

pellet is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption

bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, which is crucial for determining the molecular weight and

elucidating the structure.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 151, corresponding to

the molecular weight of N-Hydroxy-N-phenylacetamide.

Key Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce

fragmentation. A plausible fragmentation pattern is outlined below.

Proposed Fragmentation Pathway

N-Hydroxy-N-phenylacetamide
(m/z 151)

[C₆H₅NOH]⁺
(m/z 108)- CH₃CO

[CH₃CO]⁺
(m/z 43)

- C₆H₅NOH

[C₆H₅NH]⁺
(m/z 92)- O

[C₆H₅]⁺
(m/z 77)

- NOH
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Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation of N-Hydroxy-N-phenylacetamide.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Hydroxy-N-phenylacetamide

m/z Proposed Fragment Rationale

151 [C₈H₉NO₂]⁺ Molecular Ion

108 [C₆H₅NOH]⁺

Loss of a ketene radical

(CH₂=C=O) from the molecular

ion.

92 [C₆H₅NH]⁺
Loss of an oxygen atom from

the m/z 108 fragment.

77 [C₆H₅]⁺

Phenyl cation, a common

fragment in aromatic

compounds.

43 [CH₃CO]⁺
Acylium ion, a very common

and stable fragment.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-

Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile

solvent and injected into the GC. For less stable compounds, direct infusion into the mass

spectrometer using a technique like Electrospray Ionization (ESI) may be more appropriate.

Ionization: Electron Impact (EI) at 70 eV is a standard method for inducing fragmentation and

creating a characteristic mass spectrum. ESI is a softer ionization technique that often

results in a more prominent molecular ion peak.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their m/z ratio.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Framework for
Spectroscopic Analysis
This technical guide has provided a detailed, albeit predictive, overview of the key

spectroscopic features of N-Hydroxy-N-phenylacetamide. By leveraging the principles of

NMR, IR, and MS, and drawing comparisons with structurally related compounds, a

comprehensive analytical framework has been established. This guide serves as a valuable

resource for researchers in the fields of drug metabolism, toxicology, and medicinal chemistry,

enabling them to anticipate and interpret the spectroscopic data of this important metabolite,

even in the absence of readily available experimental spectra. The provided protocols offer a

standardized approach to acquiring high-quality data, ensuring scientific rigor and

reproducibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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